molecular formula C3H4N4OS B13783144 Hydrazinecarboxaldehyde, 2-(1,3,4-thiadiazol-2-yl)-

Hydrazinecarboxaldehyde, 2-(1,3,4-thiadiazol-2-yl)-

Cat. No.: B13783144
M. Wt: 144.16 g/mol
InChI Key: RZQINLMJYQSBPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole derivatives, including Hydrazinecarboxaldehyde, 2-(1,3,4-thiadiazol-2-yl)-, typically involves the reaction of hydrazonoyl halides with various reagents. One common method is the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 1,3,4-thiadiazole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxaldehyde, 2-(1,3,4-thiadiazol-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted thiadiazole compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrazinecarboxaldehyde, 2-(1,3,4-thiadiazol-2-yl)- is unique due to its specific structural features and the presence of both hydrazine and thiadiazole moieties, which contribute to its diverse reactivity and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C3H4N4OS

Molecular Weight

144.16 g/mol

IUPAC Name

N-(1,3,4-thiadiazol-2-ylamino)formamide

InChI

InChI=1S/C3H4N4OS/c8-1-4-6-3-7-5-2-9-3/h1-2H,(H,4,8)(H,6,7)

InChI Key

RZQINLMJYQSBPH-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(S1)NNC=O

Origin of Product

United States

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